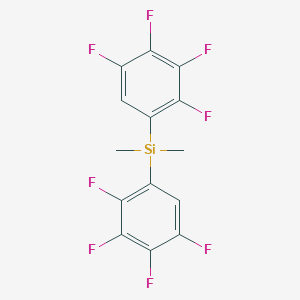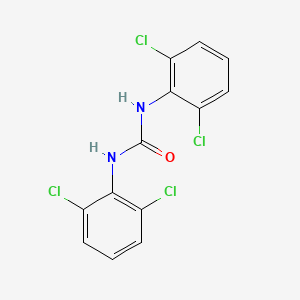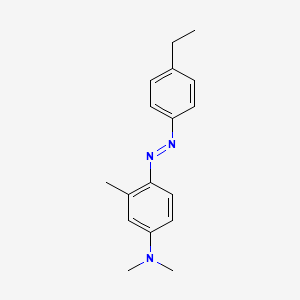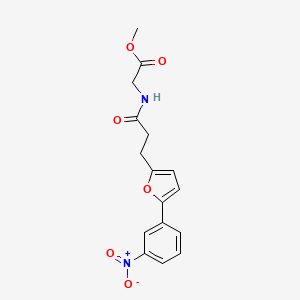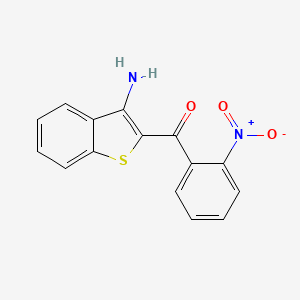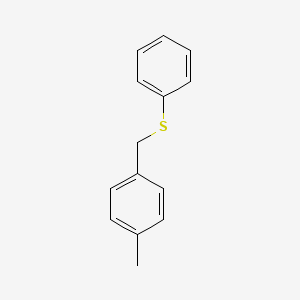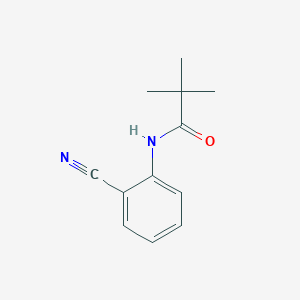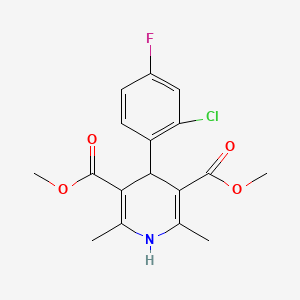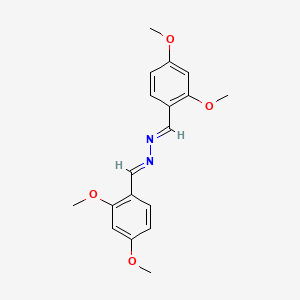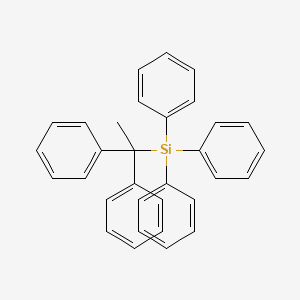
(1,1-Diphenylethyl)triphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si. It is characterized by the presence of a silicon atom bonded to a triphenyl group and a 1,1-diphenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenylethyl)triphenylsilane typically involves the reaction of triphenylsilane with 1,1-diphenylethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the silicon-hydrogen bond to the carbon-carbon double bond of 1,1-diphenylethylene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
(1,1-Diphenylethyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
(1,1-Diphenylethyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (1,1-Diphenylethyl)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon, oxygen, and other elements allows it to participate in a wide range of chemical reactions. The pathways involved often include the formation of intermediate silanols or siloxanes, which can further react to produce the desired products .
相似化合物的比较
Similar Compounds
- (1,2-Diphenylethyl)triphenylsilane
- (2,2-Diphenylethyl)triphenylsilane
- (Dichloromethyl)triphenylsilane
- (Diphenylmethyl)triphenylsilane
Uniqueness
(1,1-Diphenylethyl)triphenylsilane is unique due to the specific arrangement of its phenyl groups and the 1,1-diphenylethyl moiety. This structural configuration imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the 1,1-diphenylethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
属性
分子式 |
C32H28Si |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
1,1-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |
InChI 键 |
KTUPZPLJFRWFNY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


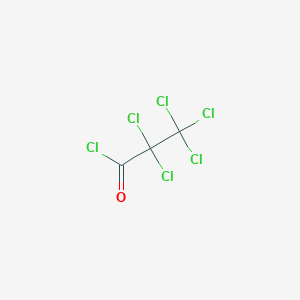
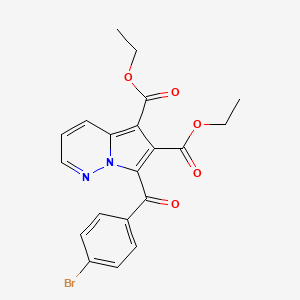
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
